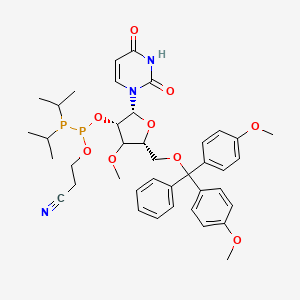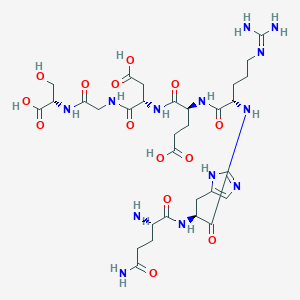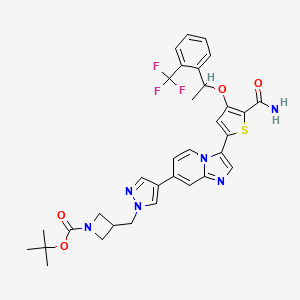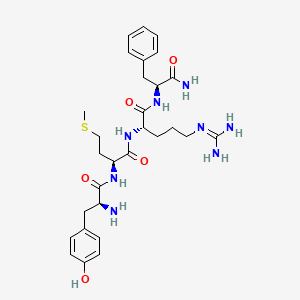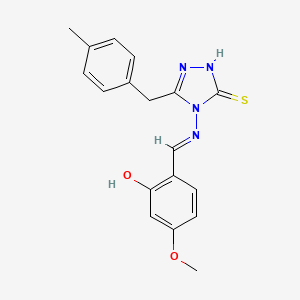
KRAS G12C inhibitor 47
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 47 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to constitutive activation of the KRAS signaling pathway, which promotes uncontrolled cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 47 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an all-carbon quaternary stereocenter, which is crucial for the compound’s activity. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable and cost-effective methods, such as continuous flow chemistry and automated synthesis platforms. The process is designed to minimize the use of hazardous reagents and reduce waste, making it environmentally friendly .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
科学的研究の応用
KRAS G12C inhibitor 47 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the reactivity and binding properties of KRAS G12C mutants.
Biology: The compound is employed in cellular and molecular biology to investigate the role of KRAS G12C in cancer cell signaling and proliferation.
Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: The compound is used in the development of diagnostic assays and therapeutic strategies targeting KRAS G12C mutations .
作用機序
KRAS G12C inhibitor 47 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12C mutation .
List of Similar Compounds
- Sotorasib
- Adagrasib
- RM-018
- Compound A (an in-house developed KRAS G12C inhibitor used in preclinical studies) .
特性
分子式 |
C30H28ClFN4O3 |
|---|---|
分子量 |
547.0 g/mol |
IUPAC名 |
6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one |
InChI |
InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3 |
InChIキー |
AFCLJUXYULJJII-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)


![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
